molecular formula C19H18ClN5O4 B2486059 methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate CAS No. 876671-76-0

methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Cat. No.: B2486059
CAS No.: 876671-76-0
M. Wt: 415.83
InChI Key: ASLKJXNNFYSBDZ-UHFFFAOYSA-N
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Description

Methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate is a complex organic compound with a unique structure that includes an imidazo[1,2-g]purine core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate typically involves multi-step organic reactions. The starting materials often include 2-chlorophenyl derivatives and imidazo[1,2-g]purine precursors. Key steps in the synthesis may involve:

    Condensation Reactions: Combining the 2-chlorophenyl derivative with the imidazo[1,2-g]purine core under acidic or basic conditions.

    Methylation: Introduction of methyl groups using methylating agents such as methyl iodide or dimethyl sulfate.

    Esterification: Formation of the propanoate ester through reaction with propanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[8-(2-bromophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
  • Methyl 3-[8-(2-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate

Uniqueness

The uniqueness of methyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group, in particular, may confer distinct properties compared to other halogenated derivatives.

Properties

IUPAC Name

methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O4/c1-11-10-24-15-16(21-18(24)25(11)13-7-5-4-6-12(13)20)22(2)19(28)23(17(15)27)9-8-14(26)29-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLKJXNNFYSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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